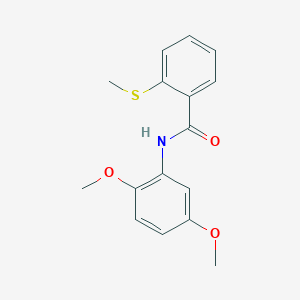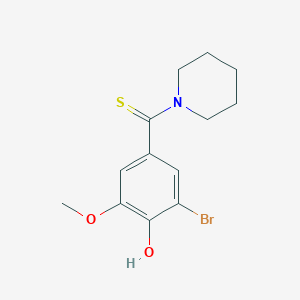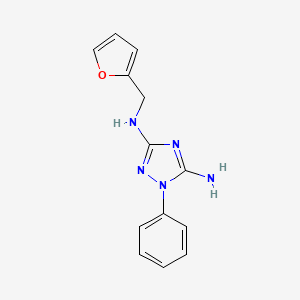
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole, also known as BDMP, is a chemical compound that belongs to the pyrazole family. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, cell survival, and differentiation. BDMP has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes.
Wirkmechanismus
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine protein kinase that regulates various cellular processes. GSK-3β is involved in the phosphorylation of various proteins, including tau protein, β-catenin, and insulin receptor substrate-1 (IRS-1). Inhibition of GSK-3β by 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole leads to the dephosphorylation of these proteins, resulting in various biological effects.
Biochemical and Physiological Effects
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has various biochemical and physiological effects due to its inhibitory action on GSK-3β. These effects include:
- Reduction of Aβ plaques and tau protein hyperphosphorylation in Alzheimer's disease
- Inhibition of cancer cell growth and induction of apoptosis
- Improvement of insulin sensitivity and reduction of blood glucose levels in diabetes
- Regulation of glycogen metabolism, gene expression, cell survival, and differentiation
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency towards GSK-3β, which allows for the specific inhibition of this enzyme without affecting other kinases. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic candidate for neurological disorders. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which requires careful dose optimization and safety evaluation.
Zukünftige Richtungen
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has several potential future directions in scientific research. Some of these include:
- Optimization of its pharmacokinetics and safety profile for clinical trials
- Evaluation of its therapeutic potential in other neurological disorders, such as Parkinson's disease and Huntington's disease
- Investigation of its mechanism of action in cancer and diabetes
- Development of novel derivatives and analogs with improved solubility and potency
Conclusion
In conclusion, 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole is a potent and selective inhibitor of GSK-3β with potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and diabetes. Its mechanism of action involves the inhibition of GSK-3β, which regulates various cellular processes. 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has several advantages and limitations for lab experiments, and its future directions include optimization of its pharmacokinetics and safety profile and investigation of its therapeutic potential in other diseases.
Synthesemethoden
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole can be synthesized using various methods, including the reaction of 2-bromo-4,5-dimethylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base, such as sodium hydroxide. The reaction yields 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole as a yellow solid, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has been extensively studied in scientific research due to its potential therapeutic applications. In Alzheimer's disease, 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has been shown to reduce the accumulation of amyloid-β (Aβ) plaques and tau protein hyperphosphorylation, which are hallmarks of the disease. 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole achieves this by inhibiting GSK-3β, which is involved in the phosphorylation of tau protein and Aβ production. 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has also been studied in cancer, where it has been shown to inhibit cancer cell growth and induce apoptosis. In diabetes, 1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole has been shown to improve insulin sensitivity and reduce blood glucose levels.
Eigenschaften
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-8-5-12(14)13(6-9(8)2)16-11(4)7-10(3)15-16/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKBRXXNKGQSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromo-4,5-dimethylphenyl)-3,5-dimethyl-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
![4-(dimethylamino)benzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5716882.png)

![2-chloro-4,6-dimethyl-N'-[(4-nitrobenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5716900.png)

![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)


![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)